molecular formula C15H12N4O3 B14931452 N-(1,3-benzodioxol-5-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14931452
M. Wt: 296.28 g/mol
InChI Key: VWKYYCLPGPFTPA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of aminopyrazole with a benzodioxole derivative under controlled conditions. The reaction proceeds via an addition-elimination mechanism, often facilitated by a base such as cesium carbonate . The regioselectivity of the reaction can be controlled using specific leaving groups, ensuring the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced selectivity and potency in its biological applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H12N4O3/c20-15(11-7-14-16-4-1-5-19(14)18-11)17-8-10-2-3-12-13(6-10)22-9-21-12/h1-7H,8-9H2,(H,17,20)

InChI Key

VWKYYCLPGPFTPA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN4C=CC=NC4=C3

Origin of Product

United States

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